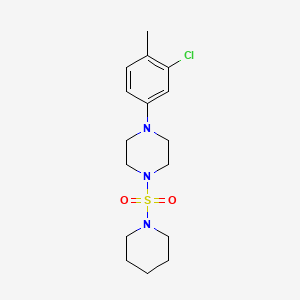
3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate, also known as EMBOB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. In animal studies, this compound has been shown to reduce inflammation and tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this compound has been shown to exhibit promising anti-inflammatory and anti-tumor properties, making it a valuable candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals.
Orientations Futures
There are several future directions for research on 3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate. One potential direction is the development of this compound-based drugs for the treatment of inflammatory and cancerous diseases. Another potential direction is the study of this compound's effects on plant growth and development, with the aim of improving crop yield and sustainability. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential side effects and toxicity.
Méthodes De Synthèse
3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate is synthesized through the reaction between 7-hydroxy-4-methylcoumarin and benzoic anhydride in the presence of a catalyst. The reaction results in the formation of a white solid compound, which is then purified through recrystallization.
Applications De Recherche Scientifique
3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In agriculture, this compound has been studied for its potential use as a plant growth regulator, as it has been shown to stimulate plant growth and improve crop yield. In material science, this compound has been studied for its potential use as a fluorescent probe, due to its ability to emit strong fluorescence.
Propriétés
IUPAC Name |
(3-ethyl-4-methyl-2-oxochromen-7-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-3-15-12(2)16-10-9-14(11-17(16)23-19(15)21)22-18(20)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIFIGIRZHNPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5773202.png)
![N-ethyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5773207.png)


![N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5773221.png)

![2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5773232.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5773239.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5773244.png)

![1-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B5773260.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5773263.png)

![6-benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5773286.png)
